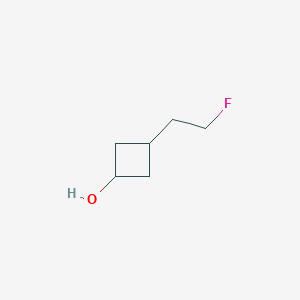

3-(2-Fluoroethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11FO |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

3-(2-fluoroethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C6H11FO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2 |

InChI Key |

OILTYQOKHKNYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1O)CCF |

Origin of Product |

United States |

Foundational & Exploratory

The Butterfly Effect: Cyclobutane Ring Puckering in Drug Design

The following technical guide details the structural, thermodynamic, and pharmacological implications of cyclobutane ring puckering in drug design.

Executive Summary

In medicinal chemistry, the cyclobutane ring is often mischaracterized as a planar square. In reality, to relieve torsional strain caused by eclipsed methylene hydrogens, the ring adopts a non-planar "puckered" or "butterfly" conformation.[1][2] This deviation from planarity—typically 25° to 35°—fundamentally alters the spatial arrangement of substituents, dipole moments, and metabolic stability.

This guide provides a technical analysis of how to exploit cyclobutane puckering to optimize ligand-target interactions, modulate lipophilicity, and serve as a superior bioisostere for phenyl or gem-dimethyl groups.[3]

The Physics of Puckering: Thermodynamics & Kinetics

The Driving Force

A planar cyclobutane would possess ideal bond angles of 90°, minimizing angle strain.[4] However, this geometry forces all eight C-H bonds into a fully eclipsed conformation, creating severe torsional strain (~4.0 kcal/mol per CH₂ pair). To mitigate this, the ring twists into a puckered conformation.[1]

-

Trade-off: Angle strain increases (C-C-C angles compress to ~88°), but torsional strain decreases significantly.

-

Result: A "butterfly" shape with a puckering angle (

) of approximately 30°.

The Inversion Barrier

The energy barrier between the two equivalent puckered conformers (inverting through a planar transition state) is remarkably low:

-

Barrier Height:

(approx. 500 cm⁻¹).[3] -

Implication: At physiological temperature (37°C), unsubstituted cyclobutane flips rapidly (picosecond timescale).[3] However, substitution dramatically alters this landscape. Bulky substituents (e.g., in 1,3-disubstituted analogs) can lock the ring into a specific pucker to minimize 1,3-diaxial interactions, effectively freezing the bioactive conformation.

The Dipole Anomaly (Technical Insight)

A critical consequence of puckering is observed in 1,3-disubstituted systems (e.g., 1,3-difluorocyclobutane).[3]

-

Planar Prediction: In a planar ring, trans-1,3-substituents would have bond vectors at 180°, resulting in a net dipole of zero.[3]

-

Puckered Reality: In the stable puckered conformation, one substituent is pseudo-equatorial and the other is pseudo-axial. The bond vectors no longer cancel perfectly.[5]

-

Outcome: Trans-1,3-disubstituted cyclobutanes possess a measurable, non-zero dipole moment.[3][5][6] This affects solvation penalties and permeability (LogD) in ways planar models fail to predict.[3]

Strategic Application in Drug Design

Bioisosterism: The Phenyl Replacement

Cyclobutane is an increasingly popular bioisostere for phenyl rings (para-substitution mimic).

-

Vector Alignment: The distance between 1,3-substituents in a cyclobutane (~2.6 Å) is shorter than the 1,4-phenyl distance (~2.8 Å), but the exit vectors are non-coplanar. This allows the molecule to explore 3D space ("escape from flatland") which can improve solubility and selectivity.

-

Metabolic Stability: Unlike phenyl rings, which are prone to oxidative metabolism (CYP450 arene oxidation), the cyclobutane ring is metabolically robust.

Conformational Locking: TAK-828F Case Study

Drug Candidate: TAK-828F (ROR

-

Why cis? The cis isomer places both the carboxylic acid and the linker in pseudo-equatorial positions (diequatorial), which is the thermodynamically preferred state in the puckered ring. This locks the distance between the pharmacophores, reducing the entropic penalty upon binding to the ROR

t receptor. -

Contrast: The trans isomer would force one group axial, creating a higher energy conformer that pays a steeper energetic cost to bind.

Quantitative Comparison: Cyclobutane vs. Other Scaffolds

| Property | Cyclopropane | Cyclobutane (Puckered) | Cyclopentane (Envelope) | Phenyl (Planar) |

| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 | ~0 |

| Dominant Strain Type | Angle | Torsional (relieved by pucker) | Torsional | None |

| Inversion Barrier | N/A (Rigid) | ~1.5 kcal/mol | Pseudorotation (~0 kcal) | N/A |

| C-C Bond Length | 1.51 Å | 1.55 Å | 1.54 Å | 1.40 Å |

| Bioisostere Use | Alkene mimic | Phenyl / gem-dimethyl mimic | Proline mimic | Scaffold |

Experimental & Computational Workflow

To successfully incorporate a cyclobutane scaffold, a rigorous workflow combining QM calculations and diastereoselective synthesis is required.

Workflow Diagram

Caption: Integrated workflow for evaluating cyclobutane surrogates, moving from computational prediction of puckering preference to synthetic realization and biological validation.

Detailed Experimental Protocols

Computational Protocol: Predicting the Pucker

Before synthesis, determine if your substituents will lock the ring or allow rapid flipping.

-

Software: Gaussian, ORCA, or Schrödinger Jaguar.

-

Method: DFT at B3LYP/6-31G* or M06-2X/def2-TZVP level.[3]

-

Coordinate Scan: Perform a relaxed potential energy surface (PES) scan.[3]

-

Analysis: Plot Energy vs. Dihedral Angle.

Synthetic Protocol: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanes

This protocol (adapted from TAK-828F synthesis) favors the thermodynamically stable cis (diequatorial) isomer.[3]

Reaction: Reduction of Cyclobutylidene derivative. Scope: Creating 1,3-disubstituted scaffolds from ketone precursors.

-

Starting Material: 3-Substituted cyclobutanone.

-

Step A (Olefin Formation): Perform a Wittig or Horner-Wadsworth-Emmons reaction to install the exocyclic double bond.[3]

-

Reagents: Phosphonate ester, NaH, THF, 0°C.

-

-

Step B (Directed Reduction):

-

Reagent: Use a bulky hydride source or catalytic hydrogenation to direct attack. For thermodynamic control (yielding cis), use H₂/Pd-C.[3]

-

Conditions: Dissolve alkene in MeOH. Add 10% Pd/C (5 wt%).[3] Stir under H₂ balloon (1 atm) for 4 hours.

-

Mechanism: Hydrogen adds to the face of the alkene that leads to the less sterically hindered product, often favoring the cis-1,3 arrangement where substituents can adopt the equatorial positions in the puckered ring.

-

-

Validation:

-

¹H NMR: Check the coupling constants (

) of the methine protons. In cyclobutanes, -

NOE: Irradiate the C1 proton; if cis, you should see enhancement of the C3 proton signal (due to the "bow-tie" proximity across the ring).

-

References

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: Vertex AI / NIH / PMC

-

Cyclobutanes in Small-Molecule Drug Candidates. Source: ChemMedChem / PubMed

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Source: ACS Publications [3]

-

Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Source: J. Phys. Chem. A

-

Trans-1,3-dichlorocyclobutane dipole moment analysis. Source: Chemistry Stack Exchange / Physical Organic Chemistry

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. brainly.com [brainly.com]

- 6. trans-1,3-Dichlorocyclobutane has a measurable dipole moment. Explain why.. [askfilo.com]

Technical Guide: 3-(2-Fluoroethyl)cyclobutan-1-ol – Sourcing, Validation, and Synthesis

Executive Summary: The "Fluorine Effect" in Rigid Scaffolds

In modern drug discovery, 3-(2-Fluoroethyl)cyclobutan-1-ol represents a high-value building block, primarily utilized to introduce metabolic stability and defined vectors into lead compounds without significantly increasing lipophilicity (LogP). The cyclobutane ring acts as a rigid spacer, restricting the conformational freedom of the fluoroethyl side chain, which is often used as a bioisostere for ethyl or propyl groups to block metabolic hot spots (e.g., P450 oxidation).

However, sourcing this molecule presents specific challenges:

-

Stereoisomerism: The relationship between the hydroxyl group (-OH) and the fluoroethyl chain results in cis and trans isomers. Commercial supplies are often undefined mixtures.

-

Availability: While cataloged by major aggregators, it is frequently a "make-on-demand" item rather than a stock commodity.

This guide provides a technical roadmap for sourcing, quality control (QC), and contingency synthesis of this critical intermediate.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define your specifications. The biological activity of your final drug candidate will likely depend on the specific pucker and stereochemistry of the cyclobutane ring.

| Property | Specification | Technical Note |

| CAS Number | 1783649-01-3 (Generic/Mix) | Always verify if the CAS refers to a specific isomer or the mixture.[1] |

| Molecular Formula | C₆H₁₁FO | MW: 118.15 g/mol |

| Key Impurity | Des-fluoro analog (Ethyl) | Result of incomplete fluorination or over-reduction. |

| Stereochemistry | cis / trans ratio | Critical: Suppliers typically provide 1:1 or 3:1 mixtures unless specified. |

| Solubility | DMSO, MeOH, DCM | High solubility facilitates easy handling in library synthesis. |

Market Analysis: Supplier Landscape & Pricing

The supply chain for fluorinated cyclobutanes is tiered. "Spot" availability is low; most vendors operate on a lead time of 2–4 weeks.

Primary Vendors (Verified Capabilities)

Based on current chemical space data, the following vendors have demonstrated capability in fluorinated cyclobutane synthesis:

-

Enamine (Ukraine/Latvia): The global leader in rigid, sp3-rich building blocks. They often hold the "REAL Space" library which includes this scaffold.

-

Strengths: High likelihood of stereochemically defined batches.

-

-

Combi-Blocks (USA): Excellent for gram-scale catalog items.

-

Strengths: Fast shipping within North America; transparent pricing.

-

-

Bidepharm (China): Major source for bulk intermediates.

-

Strengths: Cost-effective for >10g orders.

-

Pricing Tiers (Estimates)

Pricing fluctuates based on raw material costs (fluorinating agents) and scale.

| Scale | Estimated Cost (USD) | Lead Time | Strategy |

| 100 mg | $150 - $300 | 1-2 Weeks | Screening/Hit Validation. Buy "in-stock" only. |

| 1 g | $450 - $800 | 2-4 Weeks | Lead Optimization. Request specific isomer ratio. |

| 10 g+ | $2,500 - $4,000 | 4-8 Weeks | Process Development. Request custom synthesis quote. |

Sourcing Decision Workflow

Do not simply click "Buy." Follow this decision tree to ensure data integrity in your biological assays.

Figure 1: Strategic sourcing workflow to mitigate stereochemical risks.

Quality Assurance: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) blindly is a risk in medicinal chemistry. You must validate the material, particularly the fluorine incorporation and stereochemistry.

19F-NMR Validation

This is the definitive test.

-

Protocol: Dissolve 5mg in CDCl₃. Run uncoupled ¹⁹F-NMR.

-

Expected Signal: A triplet of triplets (approx. -215 to -220 ppm) corresponding to the CH₂F group.

-

Impurity Check: Look for signals around -210 ppm (potential elimination products like vinyl fluorides) or -75 ppm (residual fluorinating reagents).

Stereochemical Assignment (NOESY)

To distinguish cis (Z) from trans (E):

-

Cis-isomer: Strong NOE correlation between the methine proton at C1 (H-C-OH) and the protons of the fluoroethyl side chain.

-

Trans-isomer: Weak or absent NOE correlation between these groups; strong correlation with ring protons.

Contingency: Synthetic Route

If commercial supply is unavailable or the isomer ratio is unacceptable, the following synthetic route is robust and scalable. It avoids the use of expensive cyclobutanone starting materials by building from the acid.

Core Strategy: Nucleophilic fluorination of a hydroxyethyl intermediate.

The Pathway[2][3][4][5]

Figure 2: Synthetic workflow from commodity starting materials.

Detailed Methodology

Step 1: Preparation of the Alcohol Precursor Start with 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1).

-

Protection: Protect the ketone using ethylene glycol and p-TsOH in refluxing toluene (Dean-Stark) to form the ketal.

-

Reduction: Reduce the carboxylic acid to the primary alcohol using LiAlH₄ in THF at 0°C.

-

Checkpoint: Verify disappearance of carbonyl stretch in IR.

-

Step 2: Deoxyfluorination (The Critical Step)

-

Reagent: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST for better thermal stability.

-

Conditions: Dissolve Intermediate A in dry DCM at -78°C. Add Deoxo-Fluor (1.2 equiv) dropwise. Allow to warm to RT overnight.

-

Safety: Quench carefully with sat. NaHCO₃. This reaction generates HF; use plasticware if possible or glass with immediate cleaning.

Step 3: Deprotection and Stereoselective Reduction

-

Deprotection: Treat the fluoro-ketal with aqueous HCl/Acetone to regenerate the ketone.

-

Reduction:

-

For Cis-Major: Reduce the ketone with L-Selectride (bulky hydride attacks from less hindered face).

-

For Trans-Major: Reduce with NaBH₄ in MeOH (thermodynamic control, often gives mixtures favoring trans).

-

-

Purification: Separate isomers via silica flash chromatography (Ether/Pentane gradients).

Handling and Safety

-

Fluorine Safety: While the final product is stable, the synthesis involves Deoxo-Fluor/DAST, which liberate HF upon hydrolysis. Calcium gluconate gel must be present in the lab during synthesis.

-

Storage: Store the alcohol at 2–8°C under inert atmosphere (Argon). Cyclobutanols can undergo ring-opening under harsh acidic conditions.

References

-

PubChem. 3-(Aminomethyl)-3-(2-fluoroethyl)cyclobutan-1-ol (Related Structure & Physical Properties). National Library of Medicine. Available at: [Link]

- Mykhailiuk, P. K. (2015). Generation of C2F5CHN2 in situ: One-pot synthesis of 3-(pentafluoroethyl)cyclobutan-1-ones. European Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Handling and Storage Stability of Fluorinated Cyclobutanol Reagents

Introduction: The Rising Prominence of Fluorinated Cyclobutanols in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, serving as a powerful tool to modulate key pharmaceutical properties.[1] Fluorination can enhance metabolic stability, tune lipophilicity, and alter the basicity (pKa) of nearby functional groups, ultimately improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Among the diverse array of fluorinated motifs, the cyclobutane ring has emerged as a unique and valuable bioisostere for commonly used groups like tert-butyl.

Fluorinated cyclobutanol reagents, therefore, represent a critical class of building blocks for introducing these desirable properties. However, the very features that make them synthetically attractive—the strained four-membered ring and the presence of highly electronegative fluorine atoms—also introduce specific challenges related to their stability and handling. Understanding these characteristics is not merely a matter of laboratory safety but is fundamental to ensuring the integrity of the reagent, the reproducibility of experimental results, and the success of the synthetic campaign.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profiles of fluorinated cyclobutanol reagents. It offers field-proven protocols for safe handling, appropriate storage, and methods for assessing their long-term stability, ensuring these potent reagents are utilized to their full potential.

Chemical Properties and Intrinsic Stability Profile

The stability of a fluorinated cyclobutanol is governed by a combination of ring strain, the powerful inductive effect of fluorine atoms, and the reactivity of the hydroxyl group. These factors create a unique chemical environment that dictates the reagent's susceptibility to degradation under various conditions.

2.1. Thermal Stability Fluorinated organic compounds can exhibit variable thermal stability. While the carbon-fluorine bond itself is exceptionally strong, the overall molecular structure may possess pathways for thermal decomposition. For many fluorinated reagents, heating can lead to decomposition, which may involve the release of corrosive gases like hydrogen fluoride (HF).[3][4] It is crucial to consult the Safety Data Sheet (SDS) for specific thermal decomposition information. As a general principle, elevated temperatures should be avoided during storage and handling unless required for a specific reaction.

2.2. Hydrolytic Stability and Moisture Sensitivity The primary stability concern for cyclobutanol reagents, especially those bearing fluorine atoms, is their sensitivity to moisture.[5] The hydroxyl group can participate in hydrogen bonding, and the polar C-F bonds can influence the molecule's interaction with water.[6] More critically, moisture can facilitate hydrolytic degradation pathways.

The causality for this sensitivity is twofold:

-

Protonation and Ring Strain: In the presence of acid, which can be generated from trace impurities or atmospheric CO₂ reacting with moisture, the hydroxyl group can be protonated, forming a good leaving group (water). The inherent strain of the cyclobutane ring can then promote ring-opening or rearrangement reactions to alleviate this strain.

-

Influence of Fluorine: The electron-withdrawing nature of fluorine atoms can acidify the hydroxyl proton, making it more reactive. Furthermore, stereoelectronic effects of fluorine atoms can significantly influence the stability of intermediates, potentially accelerating hydrolysis.[7]

Therefore, rigorous exclusion of moisture through the use of an inert atmosphere is paramount for preserving the integrity of these reagents.[5]

2.3. pH and Oxidative Stability Fluorinated cyclobutanols can be sensitive to both strongly acidic and basic conditions.

-

Acidic Conditions: As mentioned, acid can catalyze degradation via protonation of the hydroxyl group.

-

Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can initiate undesired side reactions or decomposition, particularly if other electrophilic sites are present in the molecule.

-

Oxidative Stability: Exposure to oxygen can lead to oxidation, especially if the compound is sensitive or if trace metal impurities are present that could catalyze such reactions.[5] Storing these reagents under an inert gas like argon or nitrogen helps mitigate both oxidative and hydrolytic degradation.[5]

Recommended Long-Term Storage Protocols

Proper storage is the most critical factor in maintaining the long-term stability and shelf-life of fluorinated cyclobutanol reagents. The primary goals are to protect the reagent from atmospheric moisture, oxygen, and thermal stress.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation for Solid Reagents | Recommendation for Liquid Reagents | Rationale |

|---|---|---|---|

| Temperature | 2–8 °C (Refrigeration)[8] | 2–8 °C or as specified by manufacturer[8] | Slows down potential degradation pathways and reduces vapor pressure for volatile liquids. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Inert Gas (Argon or Nitrogen)[5] | Prevents hydrolysis and oxidation by displacing moisture and oxygen.[5] |

| Container | Amber glass bottle with a tightly sealed cap; Fluorinated HDPE for bulk storage.[9][10] | Sure/Seal™-type bottle with a septum-lined cap; Fluorinated HDPE for bulk.[9][10] | Protects from light (amber glass) and prevents moisture/air ingress. Fluorinated containers create a barrier to prevent permeation.[11] |

| Handling of Seal | Wrap cap and neck with Parafilm® after each use. | Wrap cap and neck with Parafilm®; ensure septum integrity. | Provides an additional barrier against atmospheric contamination. |

| Location | Store in a designated, well-ventilated, flame-proof area away from incompatible materials (e.g., strong acids, bases, oxidizers).[12][13] | Store in a designated, well-ventilated, flame-proof area away from incompatible materials.[12][13] | Ensures safety and prevents accidental reactions. |

Note: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate storage information.

Safe Handling Procedures and Personal Protective Equipment (PPE)

Given their potential reactivity and the hazards associated with fluorinated compounds, a stringent approach to safe handling is mandatory.

4.1. Essential Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. For transfers of larger quantities, a full face shield should be worn over safety goggles.[14]

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton®) should be used. Consult the SDS and glove compatibility charts.[8] Always inspect gloves before use and replace them immediately if contaminated or damaged.

-

Body Protection: A flame-retardant lab coat is required.[8][14] For large-scale operations, a chemical-resistant apron is also recommended.[14]

-

Work Area: All manipulations must be performed inside a certified chemical fume hood or an approved glove box to minimize inhalation risk and contain any potential spills.[14]

4.2. Decision Logic for Handling Environment The choice of handling environment depends on the reagent's sensitivity and the scale of the operation.

Caption: Decision tree for selecting the appropriate handling environment.

4.3. Protocol for Dispensing a Liquid Reagent via Syringe This protocol is for transferring an air- and moisture-sensitive liquid reagent stored in a Sure/Seal™ bottle.

-

Preparation: Ensure the reagent bottle is at room temperature to prevent atmospheric moisture from condensing on the bottle and being drawn inside.

-

Inert Gas Setup: Create a positive pressure of inert gas (argon or nitrogen) in the bottle. Puncture the septum with a needle connected to a gas manifold/balloon. Puncture the septum with a second, short "vent" needle to allow gas to flush the headspace.

-

Syringe Preparation: Take a clean, dry syringe that is 1.5-2x the volume to be dispensed. Flush it several times with inert gas.

-

Withdrawal: Insert the syringe needle through the septum into the liquid. Slowly pull the plunger to draw the desired volume, plus a small excess (~10%), into the syringe. The positive pressure in the bottle will aid this process.

-

Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle headspace, adjusting to the final desired volume.

-

Transfer: Withdraw the syringe from the bottle and quickly insert it into the reaction vessel (which should also be under an inert atmosphere) and dispense the reagent.

-

Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a designated waste container. Repeat several times before final cleaning.

Experimental Protocol: Assessing Reagent Stability by ¹⁹F NMR and LC-MS

To ensure experimental reproducibility, it is good practice to periodically assess the purity and stability of fluorinated reagents, especially for lots that have been stored for an extended period. This protocol provides a self-validating system to quantify degradation.

Objective: To determine the percent degradation of a fluorinated cyclobutanol reagent after exposure to ambient laboratory conditions over a 24-hour period.

Analytical Methods Rationale:

-

¹⁹F NMR Spectroscopy: This is a highly specific and powerful technique for organofluorine compounds.[7] It allows for direct observation and quantification of the parent compound and any fluorine-containing degradation products without interference from non-fluorinated species.

-

LC-MS: Provides orthogonal verification. It separates the parent compound from degradation products based on polarity and confirms their identity by mass.[15]

Materials:

-

Fluorinated cyclobutanol reagent

-

Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

Internal standard (e.g., trifluorotoluene, for ¹⁹F NMR quantification)

-

Anhydrous HPLC-grade solvent (e.g., Acetonitrile)

-

NMR tubes, vials, and volumetric flasks

-

Microbalance

Experimental Workflow Diagram

Caption: Experimental workflow for the stability assessment protocol.

Step-by-Step Methodology:

-

Stock Solution Preparation (T=0): In a glove box or under a strong flow of inert gas, accurately weigh ~10-20 mg of the fluorinated cyclobutanol reagent into a vial. Add a known mass of an internal standard (e.g., trifluorotoluene). Dissolve the solids in a known volume of anhydrous deuterated solvent (for NMR) or anhydrous acetonitrile (for LC-MS) to create a stock solution.

-

Baseline Analysis (T=0):

-

Immediately transfer an aliquot of the stock solution to an NMR tube. Acquire a quantitative ¹⁹F NMR spectrum. Record the integration of the peak corresponding to the parent compound relative to the internal standard.

-

Inject another aliquot onto an LC-MS system. Record the peak area of the parent compound.

-

-

Stress Condition (T=24h): Leave the vial containing the remaining stock solution uncapped in a fume hood for 24 hours to expose it to ambient air and humidity.

-

Final Analysis (T=24h):

-

After 24 hours, transfer an aliquot of the "stressed" solution to an NMR tube and acquire a ¹⁹F NMR spectrum under the same conditions as the T=0 sample.

-

Inject another aliquot of the "stressed" solution onto the LC-MS system using the same method.

-

-

Data Analysis and Interpretation:

-

¹⁹F NMR: Compare the T=0 and T=24h spectra. Look for the appearance of new peaks, which indicate degradation products. Calculate the purity at each time point by comparing the integral of the parent peak to the sum of all fluorine-containing species.

-

LC-MS: Compare the chromatograms. Quantify the decrease in the peak area of the parent compound and the increase in the area of any new peaks.

-

Calculate % Degradation: % Degradation = (1 - [Area_parent(T=24h) / Area_parent(T=0)]) * 100

-

Table 2: Example Stability Data Interpretation

| Time Point | ¹⁹F NMR Purity (%) | LC-MS Parent Peak Area | % Degradation (LC-MS) | Observation |

|---|---|---|---|---|

| T=0 | 99.1% | 1,540,000 | 0% | Reagent is pure at baseline. |

| T=24h | 85.3% | 1,315,000 | 14.6% | Significant degradation observed after 24h exposure to air. |

This protocol provides a clear, quantitative measure of the reagent's stability under real-world laboratory conditions, allowing researchers to make informed decisions about its fitness for use.

References

- U-Pack. (n.d.). What are Fluorinated Containers for storing chemicals?.

- Baker Botts L.L.P. (2022, March 28). Packaging Matters: Chemical Containers Leaching PFAS Could Lead to TSCA Violations.

- Santa Cruz Biotechnology. (n.d.). Perfluoro-1,2-dimethylcyclobutane Material Safety Data Sheet.

- Inhance Technologies. (2025, January 31). Regulatory Update on Fluorinated Packaging.

- Airgas. (2014, October 16). Halocarbon C-318 (Octafluorocyclobutane) SAFETY DATA SHEET.

- Necsa. (n.d.). Fluoro Pack® - to offer Modular Surface Fluorination Plants.

- Matheson. (1998, January 30). MATERIAL SAFETY DATA SHEET - Octafluorocyclobutane.

- Fidel Fillaud. (n.d.). What is fluorinated packaging? : Frequently Asked Questions.

- Fluoropharm. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?.

- LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.

- Freitas, M. P. (2025, August 4). Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. BEILSTEIN J ORG CHEM.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- ATSDR. (n.d.). 7. ANALYTICAL METHODS.

- Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography.

- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Cyclobutanol.

- Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods.

- National Center for Biotechnology Information. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.

- U.S. Environmental Protection Agency. (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).

- Apollo Scientific. (2023, July 10). Cyclobutanol Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Cyclobutanol.

- BenchChem. (2025). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.

- Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

- Semantic Scholar. (2022, July 11). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.

- Polymer Iran Chemical Industries. (2020, April 22). Controllable hydrolytic stability of novel fluorinated polyurethane films.

- TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.

- ACS Central Science. (2020, June 10). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2.

- National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

- University of Pittsburgh Safety Manual. (2016, February 8). GUIDELINES FOR THE SAFE USE OF PYROPHORIC LIQUID REAGENTS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. louisville.edu [louisville.edu]

- 5. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. u-pack.co.za [u-pack.co.za]

- 10. necsa.co.za [necsa.co.za]

- 11. fidel-fillaud.com [fidel-fillaud.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. enthalpy.com [enthalpy.com]

Troubleshooting & Optimization

Troubleshooting defluorination side reactions in cyclobutanes

Welcome to the Support Center

You are likely here because your fluorinated cyclobutane scaffold—intended to be a metabolic fortress—has degraded into a diene, a cyclobutene, or a fragmented chain.

Fluorinated cyclobutanes (e.g., gem-difluorocyclobutanes, trifluoromethylcyclobutanes) are high-value bioisosteres for lipophilic spacers and tert-butyl groups. However, the combination of ring strain (~26 kcal/mol) and the high electronegativity of fluorine creates a "loaded spring" effect. Under standard synthetic conditions, these molecules are prone to three specific catastrophic failures: E1cB elimination ,

Select your issue below for diagnostic steps and resolution protocols.

TICKET #001: "My Product Aromatized or Formed a Diene"

Severity: Critical Common Scenario: Alkylation, Amination, or Deprotection using basic conditions.

Diagnostic Phase

If your saturated fluorocyclobutane converted into a cyclobutene or a conjugated diene, you have triggered an E1cB (Elimination Unimolecular conjugate Base) cascade.

The Mechanism:

Fluorine is small but highly electronegative. It inductively acidifies

-

Step 1: Base deprotonates the

-position (relative to an EWG) or -

Step 2: The resulting carbanion resolves strain by ejecting fluoride (

). -

Result: Formation of a double bond. In cyclobutanes, this often triggers a second elimination or electrocyclic ring opening to form a butadiene derivative.

Troubleshooting & Solutions

| Variable | Diagnostic Question | Corrective Action |

| Base Strength | Are you using | Downgrade Basicity. Switch to K |

| Leaving Group | Is there a mesylate/tosylate | Stereochemical Inversion. Elimination is stereoelectronically dependent. Trans-1,2-elimination is faster. If possible, synthesize the cis-isomer where the H and Leaving Group are not anti-periplanar. |

| Temperature | Is the reaction refluxing? | Thermal Limit. Many fluorocyclobutanes are stable at RT but eliminate HF >80°C. Keep reactions <50°C. |

Expert Insight: The "Puckering" Effect

Cyclobutanes are not planar; they pucker to relieve torsional strain. Fluorine substitution exacerbates this. If your substituent prefers a pseudo-equatorial position that places the

-

Fix: Add a bulky substituent (e.g., aryl) to lock the conformation in a state where the acidic proton is gauche to the fluorine, disfavoring elimination.

TICKET #002: "Palladium Coupling Failed (Defluorinated Alkene Observed)"

Severity: High Common Scenario: Suzuki-Miyaura or Buchwald-Hartwig coupling on a bromofluorocyclobutane.

Diagnostic Phase

You attempted a cross-coupling on a halogenated fluorocyclobutane, but instead of the coupled product, you isolated a defluorinated alkene or recovered starting material.

The Mechanism:

-

Oxidative Addition: Pd inserts into the C-Br bond.

-

Competition: The Pd center looks for a path to stabilize. It can either undergo Reductive Elimination (forming your C-C bond) or

-Fluoride Elimination (forming a double bond and a Pd-F species). -

Thermodynamics: The formation of a strong H-F or M-F bond drives the elimination pathway.

Visualization: The Competing Pathways

Figure 1: Kinetic competition in Pd-catalyzed cross-coupling.

Troubleshooting & Solutions

Q: Which ligand are you using?

-

Incorrect: PPh

or simple bidentates (dppe). -

Correct:Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos).

-

Why: Bulky ligands crowd the metal center, making the geometry required for

-fluoride elimination (syn-coplanar) energetically unfavorable. They also accelerate reductive elimination.

Q: What is your transmetallation partner?

-

Issue: Slow transmetallation allows the Pd(II) intermediate to "wait" and eventually eliminate HF.

-

Fix: Use organozinc reagents (Negishi) or highly activated boronates (e.g., MIDA boronates or adding CsF) to speed up the transmetallation step, outpacing elimination.

Q: Have you considered Radical Pathways?

-

Alternative: If Pd-catalysis fails, switch to Ni/Photoredox dual catalysis . Nickel accommodates oxidative addition/reductive elimination via single-electron transfer (SET) mechanisms that often bypass the geometric requirements for

-elimination.

TICKET #003: "The Ring Opened (Fragmentation)"

Severity: Moderate to High Common Scenario: Radical functionalization (e.g., Minisci reaction) or high-temperature flow chemistry.

Diagnostic Phase

Fluorinated cyclobutanes possess significant ring strain. If you generate a radical on the ring (or adjacent to it), the ring may cleave to release that strain, especially if the resulting acyclic radical is stabilized by the fluorine atoms (captodative effect).

The Mechanism:

-

Radical generation at the

-position. -

Overlap of the semi-occupied molecular orbital (SOMO) with the strained C-C bond (

). - -scission opens the ring, forming a fluorinated alkene chain.

Protocol: Safe Functionalization of Strained Rings

Objective: Install a functional group without popping the ring.

-

Avoid Direct HAT (Hydrogen Atom Transfer) on the Ring:

-

Do not use peroxide initiators or high-energy HAT catalysts (e.g., quinuclidine) that might abstract the

-proton.

-

-

Use Decarboxylative Coupling:

-

Instead of C-H activation, start with a cyclobutane carboxylic acid .

-

Use Ir-photocatalysis to generate the radical. The rate of trapping (with a Michael acceptor or aryl halide) must exceed the rate of ring opening.

-

-

Solvent Cage Effect:

-

Run reactions in viscous solvents or at lower temperatures (-20°C) to favor intermolecular trapping over intramolecular fragmentation.

-

Standard Operating Procedure (SOP): Alkylation of 3,3-Difluorocyclobutane

Context: Common workflow to attach a side chain while preventing HF elimination.

Reagents:

-

Substrate: Ethyl 3,3-difluorocyclobutane-1-carboxylate

-

Electrophile: Benzyl bromide

-

Base: LiHMDS (Lithium hexamethyldisilazide)

-

Solvent: THF (Anhydrous)

-

Additive: HMPA (Optional, promotes kinetics)

Step-by-Step:

-

Cryogenic Cooling: Cool THF solution of substrate to -78°C . Critical: Low T prevents E1cB elimination.

-

Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 10 mins. Stir for 30 mins at -78°C.

-

Note: LiHMDS is bulky and non-nucleophilic, minimizing direct attack on the ring or fluorine.

-

-

Addition: Add Benzyl bromide (1.2 equiv) slowly.

-

The "Warm-Up" Trap: Allow the reaction to warm only to 0°C , not RT. Monitor by TLC/LCMS.

-

Quench: Quench with saturated NH

Cl at 0°C. -

Workup: Extract with Et

O. Avoid acidic washes which can sometimes trigger rearrangement in specific substrates.

Troubleshooting Logic Map

Use this flow to determine the root cause of your instability.

Figure 2: Diagnostic logic for fluorinated cyclobutane decomposition.

References

-

Mykhailiuk, P. K. (2021). Fluorinated Cyclobutanes: Synthesis, Properties, and Applications. Chemical Reviews. Link

-

Doyle, A. G., et al. (2010). Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. Journal of the American Chemical Society. Link

-

Maulide, N., et al. (2022).[1] Copper-catalyzed radical cascade reaction of simple cyclobutanes. Chemical Science. Link

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

-

Enamine Ltd. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au. Link

Sources

Technical Support Center: Optimizing Fluoroethylation of Cyclobutane Rings

Welcome to the technical support center for the fluoroethylation of cyclobutane rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The introduction of a fluoroethyl group into a cyclobutane scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, making it a valuable strategy in medicinal chemistry.[1][2] However, the inherent ring strain of cyclobutanes and the reactive nature of fluorinating reagents present unique challenges.[3][4][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions, with a special focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a fluoroethyl group onto a cyclobutane ring?

There are several primary strategies for the fluoroethylation of cyclobutane rings, broadly categorized by the type of bond being formed and the nature of the fluorinating agent. These include:

-

Direct C-H Fluoroethylation: This is a highly desirable late-stage functionalization strategy where a C-H bond on the cyclobutane ring is directly converted to a C-CH2CH2F bond.[4][5] This often involves radical-mediated processes or transition-metal-catalyzed reactions. The regioselectivity of this approach can be a significant challenge.[5]

-

Functional Group Interconversion: This involves the conversion of a pre-existing functional group on the cyclobutane ring, such as a carboxylic acid or alcohol, into a fluoroethyl group. For instance, a cyclobutane carboxylic acid can be a precursor for a trifluoromethyl group via reaction with sulfur tetrafluoride (SF4), which can be considered a related fluorinated alkyl group.[6]

-

Ring Construction: Building the fluoroethyl-containing cyclobutane ring from acyclic precursors through methods like [2+2] cycloadditions is another viable approach.[7]

Q2: Why is temperature such a critical parameter in the fluoroethylation of cyclobutanes?

Temperature plays a multifaceted role in these reactions, influencing reaction rate, selectivity, and the stability of both reactants and products. The cyclobutane ring possesses significant ring strain, which can make it susceptible to side reactions like ring-opening, especially at elevated temperatures.[4]

Key considerations for temperature include:

-

Activation Energy: Many fluoroethylation reactions, particularly those involving C-H activation, have a significant activation energy barrier that needs to be overcome. Higher temperatures can increase the reaction rate.

-

Reagent Stability: Fluorinating reagents, especially electrophilic ones like Selectfluor, can have limited thermal stability.[8] Decomposition of the reagent at high temperatures can lead to lower yields and the formation of impurities.

-

Selectivity: Temperature can influence the regioselectivity and diastereoselectivity of the reaction. In some cases, an unusual temperature effect has been observed where higher temperatures lead to higher enantioselectivity due to changes in the rate-determining step.[9]

-

Side Reactions: Higher temperatures can promote undesired side reactions, such as elimination, decomposition of starting material or product, and the formation of volatile byproducts.[10]

A systematic optimization of temperature is therefore crucial for achieving the desired outcome.

Q3: What are the typical starting points for temperature optimization in a novel fluoroethylation reaction of a cyclobutane derivative?

A good starting point for temperature optimization depends on the specific reaction type:

-

Photoredox-Catalyzed Reactions: These reactions are often initiated by light and can frequently be run at or near room temperature.[11][12]

-

Transition-Metal-Catalyzed C-H Functionalization: These reactions often require elevated temperatures to promote catalyst turnover and overcome the activation barrier of C-H bond cleavage. A starting range of 60-100 °C is common.[13]

-

Radical-Initiated Reactions: Thermal initiators will require specific temperature ranges for efficient decomposition. For reactions initiated by other means (e.g., light), room temperature is a good starting point. Free radical halogenations of alkanes can be highly exothermic and difficult to control, especially with fluorine.[14][15]

It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield is one of the most common issues encountered.[16] A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Actions:

| Potential Cause | Diagnostic Check | Recommended Action |

| Insufficient Reaction Temperature | Monitor the reaction at the initial temperature for an extended period. Look for any trace of product formation via LC-MS or GC-MS. | Gradually increase the reaction temperature in 5-10 °C increments. Be cautious of potential decomposition at higher temperatures. |

| Decomposition of Reagents or Starting Material | Analyze the crude reaction mixture for decomposition products. Check the thermal stability of your specific fluorinating agent and substrate. | Run the reaction at a lower temperature for a longer duration. If the fluorinating agent is added slowly, consider cooling the reaction vessel during addition. |

| Incorrect Reaction Time | Take aliquots at different time points to create a reaction profile. | If the reaction stalls, it may require a higher temperature or longer reaction time. If the product degrades over time, shorten the reaction time.[16] |

| Poor Reagent Purity/Activity | Verify the purity of starting materials and reagents. Some fluorinating agents can be sensitive to moisture. | Use freshly purified reagents and anhydrous solvents.[16] |

| Inhibition of Catalyst | If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent. | Purify all components of the reaction. Consider adding a scavenger for potential inhibitors. |

Experimental Workflow for Optimizing Temperature for Yield

Caption: Workflow for temperature optimization to improve product yield.

Issue 2: Poor Regio- or Diastereoselectivity

Achieving the correct isomer is often as important as achieving a high yield, particularly in drug discovery.[5]

Possible Causes & Recommended Actions:

| Potential Cause | Diagnostic Check | Recommended Action |

| Thermodynamic vs. Kinetic Control | Analyze the product ratio at different temperatures and reaction times. | Lower temperatures generally favor the kinetically controlled product, which is often the desired one in complex molecule synthesis. Higher temperatures may lead to the thermodynamically more stable product. |

| Steric and Electronic Effects | Analyze the structure of your cyclobutane. C-H bonds at more substituted or electronically activated positions may be more reactive. | Temperature can sometimes modulate the subtle balance between steric and electronic control. A temperature screen is warranted. In some cases, a change in catalyst or directing group may be necessary to override inherent substrate biases.[3][4] |

| Radical vs. Polar Mechanism | The reaction mechanism can be temperature-dependent. Radical reactions are often less selective than polar reactions. | Altering the temperature can favor one mechanism over another. The addition of radical scavengers or initiators can help elucidate the operative mechanism. The mechanism of fluorination with reagents like Selectfluor can be complex, potentially involving single electron transfer (SET) or SN2 pathways.[8][17] |

| Ligand Dissociation (for Catalytic Reactions) | In transition-metal-catalyzed reactions, high temperatures can lead to ligand dissociation, resulting in a less selective catalytic species. | Screen a range of temperatures to find the optimal balance between catalytic activity and selectivity. It may be necessary to screen different ligands that are more thermally stable. |

Decision Tree for Troubleshooting Selectivity Issues

Caption: Decision-making process for addressing poor selectivity.

General Protocol for Temperature Screening

This protocol provides a systematic approach to optimizing the temperature for the fluoroethylation of a novel cyclobutane substrate.

Materials:

-

Cyclobutane starting material

-

Fluoroethylating agent (e.g., Selectfluor, a source of fluoroethyl radical)

-

Catalyst and ligands (if applicable)

-

Anhydrous solvent

-

Reaction vessels (e.g., microwave vials or sealed tubes)

-

Heating/cooling system with precise temperature control (e.g., reaction block, oil bath)

-

Stir plate and stir bars

-

Analytical equipment (LC-MS, GC-MS, NMR)

Procedure:

-

Preparation: In an inert atmosphere (e.g., a glovebox), prepare a stock solution containing the cyclobutane substrate, catalyst, ligand (if any), and any other solid reagents in the chosen anhydrous solvent.

-

Aliquoting: Distribute equal volumes of the stock solution into several reaction vessels.

-

Reagent Addition: At a controlled low temperature (e.g., 0 °C or room temperature), add the fluoroethylating agent to each vessel. If the reagent is a solution, ensure it is also pre-cooled.

-

Temperature Screening: Seal the vessels and place them in a reaction block pre-set to different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).

-

Monitoring: Allow the reactions to stir for a set period (e.g., 12 or 24 hours). If possible, take small aliquots at intermediate time points to monitor the reaction progress and check for product degradation.

-

Quenching and Analysis: After the set time, cool all reactions to room temperature and quench them appropriately. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion of starting material, yield of the desired product, and the formation of any byproducts.

-

Optimization: Based on the results, select the temperature that provides the best balance of yield and selectivity for a larger-scale reaction. Further fine-tuning in smaller temperature increments around the optimal point may be necessary.

References

-

Selectfluor - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

- D'Yachenko, O. A., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(5), 2691–2702.

- Chen, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids.

- Stavber, S., & Zupan, M. (2005). Selectfluor: mechanistic insight and applications. Acta Chimica Slovenica, 52(1), 13–26.

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 13, 2024, from [Link]

- Liang, T., et al. (2013). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 1–30).

- Chen, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved February 13, 2024, from [Link]

- Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Hodgson, D. M., et al. (2018). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. Chemistry – A European Journal, 24(55), 14759–14763.

-

American Chemical Society. (n.d.). C-H Functionalization. ACS Select. Retrieved February 13, 2024, from [Link]

- Ihara, M., et al. (1996). CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. HETEROCYCLES, 42(1), 165.

- Nyffeler, P. T., et al. (2004). Selectfluor: Mechanistic Insight and Applications.

- Wang, J., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine.

- Wang, J., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine.

- Baran, P. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1804–1813.

- Lu, P., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(34), 9205–9211.

- Soderberg, T. (n.d.). Free Radical Substitution and Addition Reactions. In Organic Chemistry.

- Guhlke, S., et al. (2008). A new versatile 18F-fluoroethylation method based on solid phase extraction (SPE) of 18F-fluoroethylbromide (FEB). Journal of Nuclear Medicine, 49(supplement 1), 302P.

- Milligan, J. A. (2018).

- Postigo, A., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398–8427.

- Hu, X., et al. (2022). Fluorine‐Effect‐Enabled Photocatalytic 4‐Exo‐Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes.

- Svatunek, D., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. European Journal of Organic Chemistry, 2022(34), e202200742.

- Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454.

-

Wang, P., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science, 14(18), 4811–4818.

- Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.

- Chirik, P. J., et al. (2023).

- de Souza, A. H. P., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28.

- Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.

- Schmittel, M., & Ghorai, M. K. (2002). Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation Step from Experiment and Theory. Chemical Reviews, 103(4), 1337–1374.

- Meng, F., et al. (2023). Cobalt‐Catalyzed Diastereo‐ and Enantioselective Reductive Coupling of Cyclobutenes and Aldimines.

- Larionov, E., & Cramer, N. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science, 13(2), 236–240.

- Tang, Y., & Dong, G. (2020). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 7(15), 2055–2061.

- Xu, Y., et al. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.

-

PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have? Retrieved February 13, 2024, from [Link]

- Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.

- Li, Z., et al. (2024). Late-Stage Rapid [18F]Trifluoromethyl Radiolabeling of Terminal Alkenes at Room Temperature. Organic Letters, 26(50), 10865–10869.

- Postigo, A., et al. (2022).

- Sigman, M. S., & Toste, F. D. (2015). Machine Learning Predicts Regioselectivity in Pd-Catalyzed Directing Group-Assisted C-H Activation. Organic Letters, 17(10), 2442–2445.

- Klebe, G., et al. (2019). Strategies for Late-Stage Optimization: Profiling Thermodynamics by Preorganization and Salt Bridge Shielding. Journal of Medicinal Chemistry, 62(21), 9753–9771.

- Soderberg, T. (n.d.). Radical reactions in practice. In Organic Chemistry II. Lumen Learning.

- LibreTexts Chemistry. (n.d.). Free Radical Chain Reaction of Alkane.

- Yang, H., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(18), 5065–5072.

- Nallala, J., et al. (2014). Optimization and validation of cryostat temperature conditions for trans-reflectance mode FTIR microspectroscopic imaging of biological tissues. Analytical and Bioanalytical Chemistry, 406(23), 5621–5628.

- Fanali, S., et al. (2009). Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins.

- Sigman, M. S., & Toste, F. D. (2017).

- Lee, J.-H., et al. (2023).

- Kumar, A., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. Chemistry – An Asian Journal, 19(17), e202400391.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. axial.substack.com [axial.substack.com]

- 4. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectfluor - Wikipedia [en.wikipedia.org]

- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03258B [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 16. Troubleshooting [chem.rochester.edu]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Navigating the Volatility of Low Molecular Weight Cyclobutanes in Research and Development

Welcome to the technical support center dedicated to addressing the unique challenges associated with the volatility of low molecular weight cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these valuable but often challenging scaffolds into their experimental workflows. Here, you will find practical, in-depth answers to common questions, troubleshooting guides for frequent issues, and detailed protocols grounded in scientific principles. Our goal is to provide you with the expertise and confidence to handle these volatile compounds effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why are low molecular weight cyclobutanes so volatile, and how does this impact my experiments?

Low molecular weight cyclobutanes exhibit high volatility due to a combination of their small size, relatively weak intermolecular van der Waals forces, and significant ring strain.[1][2][3][4] Unsubstituted cyclobutane is a gas at room temperature, with a boiling point of just 12.5 °C.[5] This inherent volatility can lead to several experimental challenges:

-

Sample Loss: Significant loss of material can occur during routine laboratory procedures such as solvent evaporation, sample transfer, and even storage, leading to inaccurate concentration measurements and reduced yields.

-

Inaccurate Quantification: The volatility of cyclobutane-containing starting materials, intermediates, or impurities can make their accurate quantification by standard analytical techniques challenging.[6]

-

Reaction Control Issues: In heated reactions, volatile reagents or intermediates can escape the reaction mixture, altering stoichiometry and potentially leading to incomplete conversion or the formation of side products.

-

Safety Hazards: The accumulation of flammable cyclobutane vapors in a poorly ventilated area can pose a significant safety risk.[7]

The puckered conformation of the cyclobutane ring, a result of balancing angle and torsional strain, also influences its physical properties.[8][9] While this strained ring system is often a desirable feature in medicinal chemistry for inducing specific conformations or acting as a bioisostere, it contributes to the molecule's overall energy and potential for volatility.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with volatile cyclobutanes and provides actionable solutions.

Issue 1: Significant loss of my cyclobutane-containing compound during solvent removal.

Causality: Standard rotary evaporation, especially under high vacuum, provides enough energy to cause low boiling point compounds to evaporate along with the solvent. Recovering the product from the cold trap is often inefficient.[12]

Solutions:

-

Modified Rotary Evaporation:

-

Reduced Vacuum: Avoid using a high vacuum line. Instead, use a water aspirator or a diaphragm pump with a pressure controller to apply only a gentle vacuum.

-

Controlled Temperature: Use a water bath at or slightly above room temperature. Avoid excessive heating.

-

-

Alternative Solvent Removal Techniques:

-

Kugelrohr Distillation: This apparatus is excellent for distilling small amounts of material under reduced pressure and can be more effective at separating a volatile product from a less volatile solvent.[12]

-

Atmospheric Pressure Distillation: For compounds that are significantly more volatile than the solvent, a simple distillation at atmospheric pressure can be effective.[12]

-

-

Nitrogen Blowdown: For very small sample volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent at ambient temperature. This should be performed in a fume hood.

Issue 2: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a cyclobutane derivative shows poor peak shape (tailing) and inconsistent retention times.

Causality: Poor peak shape and retention time variability in GC-MS analysis of volatile compounds can stem from several factors:

-

Analyte-Column Interactions: Polar functional groups on the cyclobutane derivative (e.g., hydroxyl, amine) can interact with active sites on the GC column, leading to peak tailing.

-

Improper Injection Technique: Inconsistent injection volumes or speeds can affect vaporization and lead to variable retention times.

-

System Contamination: Residual sample or solvent from previous injections can elute as "ghost peaks" or contribute to baseline noise.

-

Leaks: Leaks in the GC system, particularly at the injector septum or column fittings, can cause fluctuations in flow rate and pressure, leading to retention time shifts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for GC-MS analysis.

Detailed Solutions:

-

Derivatization: For cyclobutanes with polar functional groups like alcohols (cyclobutanol) or carboxylic acids (cyclobutanecarboxylic acid), derivatization is a highly effective strategy. This process replaces active hydrogens with less polar groups, reducing column interactions and increasing volatility for better peak shape.[13][14][15] Common derivatization techniques include:

-

Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[16][17]

-

Acylation: Introduces an acyl group. Reagents like trifluoroacetic anhydride (TFAA) are often used.

-

Alkylation: Replaces acidic hydrogens with an alkyl group, for example, converting a carboxylic acid to an ester.

-

-

System Maintenance: Regularly perform maintenance on your GC-MS system. This includes baking out the column to remove contaminants, cleaning the injector port, and replacing the septum and liner.

-

Standardization: Use an internal standard to correct for minor variations in injection volume and improve quantitative accuracy.

Experimental Protocols

Protocol 1: Silylation of Cyclobutanol for GC-MS Analysis

This protocol describes the derivatization of cyclobutanol with BSTFA to form its more volatile and less polar trimethylsilyl ether, improving its chromatographic behavior.

Materials:

-

Cyclobutanol sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous pyridine (as a solvent and acid scavenger)

-

Anhydrous solvent for dilution (e.g., hexane or dichloromethane)

-

GC vials with inserts and PTFE-lined caps

-

Heating block or oven

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the cyclobutanol-containing sample into a clean, dry GC vial.

-

Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Derivatization Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.

-

Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes. The reaction time may need optimization depending on the concentration and steric hindrance of the alcohol.[16]

-

Dilution and Analysis: After cooling to room temperature, dilute the sample to an appropriate concentration (e.g., 1 mL with hexane). The sample is now ready for GC-MS injection.

Diagram of Derivatization Workflow:

Caption: Step-by-step silylation protocol workflow.

Protocol 2: Headspace GC-MS for Quantification of Volatile Cyclobutane Impurities

Headspace analysis is ideal for quantifying volatile impurities in a non-volatile drug substance or product matrix without injecting the entire sample.[18]

Materials:

-

Drug substance/product sample containing potential volatile cyclobutane impurities

-

Headspace vials with PTFE-lined septa and aluminum caps

-

Dilution solvent (e.g., dimethyl sulfoxide - DMSO)

-

Calibrator standards of the target cyclobutane impurities

Procedure:

-

Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a headspace vial.

-

Solvent Addition: Add a precise volume of the dilution solvent (e.g., 1 mL of DMSO).

-

Standard Preparation: Prepare a series of calibration standards in separate headspace vials with known concentrations of the target cyclobutane impurities in the same dilution solvent.

-

Sealing: Immediately seal all vials with caps and crimp them tightly.

-

Incubation and Injection: Place the vials in the headspace autosampler. The instrument will incubate each vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatile impurities to partition into the headspace gas. A portion of the headspace is then automatically injected into the GC-MS.

-

Quantification: A calibration curve is generated from the peak areas of the standards, and the concentration of the impurities in the sample is determined from this curve.

Table 1: Typical GC-MS Parameters for Volatile Cyclobutane Analysis

| Parameter | Setting | Rationale |

| GC Column | DB-624 or equivalent | Mid-polar phase suitable for separating a wide range of volatile organic compounds. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the analytes. |

| Oven Program | Initial: 40 °C (hold 5 min) | Starts at a low temperature to trap and focus volatile analytes at the head of the column. |

| Ramp: 10 °C/min to 240 °C | A steady ramp allows for the separation of compounds based on their boiling points. | |

| Final Hold: 5 min | Ensures all compounds have eluted. | |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides consistent retention times. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Scan Range | 35-350 amu | Covers the expected mass range of low molecular weight cyclobutanes and their fragments. |

Advanced Strategies: Prodrug Approach to Mitigate Volatility

For highly volatile drug candidates where derivatization is not a viable long-term solution, a prodrug strategy can be employed.[19] This involves chemically modifying the active drug molecule to create a less volatile, often more stable, and better-absorbed precursor that is converted back to the active drug in the body.[20][21]

How it Works:

A volatile functional group on the cyclobutane moiety (e.g., an alcohol or amine) can be masked with a larger, more polar promoiety, such as an ester or a phosphate group. This modification significantly increases the molecular weight and polarity, thereby reducing volatility.

Example Concept:

A volatile cyclobutanol-containing drug candidate could be converted to a phosphate ester prodrug. This would:

-

Drastically reduce volatility: The phosphate group adds significant mass and polarity.

-

Improve aqueous solubility: Phosphate esters are generally more water-soluble, which can aid in formulation.[]

-

Be cleaved in vivo: Endogenous phosphatases in the body can cleave the ester bond, releasing the active cyclobutanol drug.

Diagram of Prodrug Strategy:

Caption: Conceptual workflow of a prodrug strategy.

This approach is a more complex undertaking, typically considered during lead optimization in drug discovery, but it represents a powerful tool for overcoming fundamental physicochemical challenges like high volatility.[23]

References

- Atkins, P., & de Paula, J. (2010). Physical Chemistry (9th ed.). W. H. Freeman.

- Yurkanis Bruice, P. (2016). Organic Chemistry (8th ed.). Pearson.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9250, Cyclobutane. Retrieved from [Link]

-

ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

- National Fire Protection Association. (2022).

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.

- Turner, R. B., Meador, W. R., & Winkler, R. E. (1957). Heats of Hydrogenation of Some Substituted Cyclohexenes and Cyclopentenes. The Effect of the Double Bond on the Stability of the Five- and Six-Membered Rings. Journal of the American Chemical Society, 79(15), 4116–4121.

- Wuitschik, G., et al. (2010). The Cyclobutane Ring in Medicinal Chemistry.

- Stepan, A. F., et al. (2012). The cyclobutane motif in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.

-

University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. Retrieved from [Link]

- Knapp, D. R. (1979).

- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

- Blau, K., & King, G. S. (Eds.). (1977).

-

Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Application Note. Retrieved from [Link]

- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

- Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.

- Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer.

- Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106.

- Heimbach, T., et al. (2003). Phosphate ester prodrugs: a strategy to improve the oral bioavailability of poorly water-soluble compounds. International Journal of Pharmaceutics, 261(1-2), 81-92.

- Erion, M. D. (2008). Prodrugs for liver-targeted drug delivery. Annual Review of Pharmacology and Toxicology, 48, 461-487.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. research.vu.nl [research.vu.nl]

- 5. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

- 6. benchchem.com [benchchem.com]

- 7. catsci.com [catsci.com]

- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 9. weber.hu [weber.hu]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. acs.digitellinc.com [acs.digitellinc.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. jfda-online.com [jfda-online.com]

- 17. researchgate.net [researchgate.net]

- 18. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 20. sites.rutgers.edu [sites.rutgers.edu]

- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

Technical Support Center: Minimizing Ring-Opening Side Products in Cyclobutane Reactions

Welcome to the technical support center for cyclobutane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating cyclobutane-containing molecules. The inherent ring strain of the cyclobutane moiety, while synthetically useful, also predisposes it to undesired ring-opening side reactions.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize these side products and optimize your reaction outcomes.

Understanding the Driving Force: Ring Strain

Cyclobutane's reactivity is fundamentally linked to its significant ring strain, which arises from two primary factors:

-

Angle Strain: The internal C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][3]

-

Torsional Strain: Although cyclobutane adopts a puckered conformation to alleviate some eclipsing interactions between adjacent C-H bonds, considerable torsional strain remains.[1][3][5]

This stored energy makes the cyclobutane ring susceptible to cleavage under various conditions, leading to the formation of more stable, open-chain products.[1][4][6]

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific experimental challenges and provides actionable solutions to mitigate unwanted ring-opening.

Scenario 1: Thermal Reactions

Question: "I'm running a thermal reaction involving a substituted cyclobutane, and I'm observing significant formation of diene byproducts. How can I prevent this?"

Answer: Thermal ring-opening of cyclobutenes to 1,3-butadienes is a well-known electrocyclic reaction governed by the Woodward-Hoffmann rules.[7] While this is a powerful synthetic tool, it can be an undesired side reaction when functionalizing other parts of a cyclobutane-containing molecule.

Root Cause Analysis & Mitigation Strategies:

-

Reaction Temperature: The most direct factor is heat. Many cyclobutene systems will undergo conrotatory ring-opening at elevated temperatures.[8][9]

-

Solution: Screen lower reaction temperatures. Even a 10-20 °C reduction can significantly decrease the rate of the ring-opening side reaction relative to your desired transformation.

-

-

Substituent Effects: The electronic and steric nature of substituents on the cyclobutane ring can influence the activation barrier for ring-opening.

-

Electron-donating groups can sometimes stabilize the transition state for ring-opening.

-

Bulky substituents can sterically favor one rotational pathway over another, potentially influencing the propensity for ring-opening.[9][10]

-